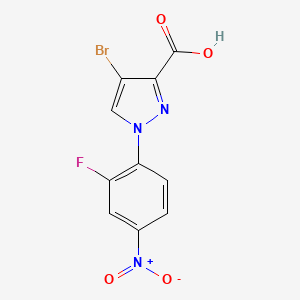![molecular formula C14H14N4O2 B2824717 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415585-03-2](/img/structure/B2824717.png)
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features both imidazo[1,2-a]pyridine and tetrahydropyrrolo[3,4-c]pyrrole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of imidazo[1,2-a]pyridine with a suitable pyrrole derivative under controlled conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine or pyrrole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their wide range of biological activities.
Tetrahydropyrrolo[3,4-c]pyrrole derivatives: Studied for their potential in medicinal chemistry.
Uniqueness
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to the combination of both imidazo[1,2-a]pyridine and tetrahydropyrrolo[3,4-c]pyrrole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-(imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-10-7-17(8-11(10)14(20)16-13)5-9-6-18-4-2-1-3-12(18)15-9/h1-4,6,10-11H,5,7-8H2,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKUGTGLMBUMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CN4C=CC=CC4=N3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)

![2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2824648.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)
![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2824656.png)
![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)
